Diethyl trimethylsilyl phosphite

Description

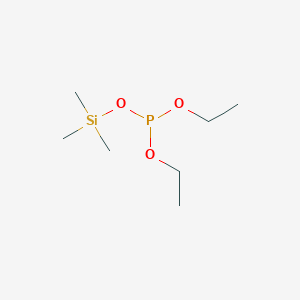

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl trimethylsilyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19O3PSi/c1-6-8-11(9-7-2)10-12(3,4)5/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRMOIYYLVRRBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(OCC)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19O3PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40160091 | |

| Record name | Diethyl trimethylsilyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13716-45-5 | |

| Record name | Phosphorous acid, diethyl trimethylsilyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13716-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl trimethylsilyl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013716455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl trimethylsilyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl trimethylsilyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Diethyl Trimethylsilyl Phosphite and Analogues

Established Synthetic Pathways

Established methods for synthesizing diethyl trimethylsilyl (B98337) phosphite (B83602) primarily rely on the silylation of dialkyl phosphonates, particularly diethyl phosphonate (B1237965). These pathways are well-documented and offer reliable routes to the target compound and its analogues.

Silylation of the P-H bond in dialkyl phosphites is a direct and common strategy. The acidic proton on the phosphorus atom in the tautomeric form of dialkyl phosphites, HP(O)(OR)₂, allows for its replacement with a silyl (B83357) group.

The reaction between diethyl phosphonate and hexamethyldisilazane (B44280) (HMDS) serves as a method for producing diethyl trimethylsilyl phosphite. While this reaction can be slow under neutral conditions, the use of a catalyst significantly improves its efficiency. journal-vniispk.ruresearchgate.net For instance, the reaction proceeds rapidly at 20°C when catalyzed by zinc(II) chloride. journal-vniispk.ru Research has shown that in the presence of 52 mol % of zinc(II) chloride, a 76% yield of this compound can be achieved. journal-vniispk.ru The interaction of various hydrophosphoryl compounds with hexamethyldisilazane often requires heating or the presence of catalysts to proceed effectively. researchgate.net

| Reactants | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|

| Diethyl Phosphonate, Hexamethyldisilazane | Zinc(II) Chloride (52 mol %) | 20°C | 76% | journal-vniispk.ru |

A facile and widely used method for preparing P-O-Si bond compounds involves the reaction of dialkyl phosphites with trialkylchlorosilanes. researchgate.net This approach can be used to synthesize a variety of trialkylsilyl phosphites. researchgate.net For example, this compound can be prepared in situ by reacting diethyl phosphite with trimethylsilyl chloride (Me₃SiCl). researchgate.net This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. chemicalbook.com A common base used for this purpose is triethylamine, which facilitates the silylation of the phosphite. chemicalbook.com

| Reactants | Base | Key Feature | Reference |

|---|---|---|---|

| Dialkyl Phosphites, Trialkylchlorosilanes | Triethylamine (typically) | Forms P-O-Si bond; HCl byproduct neutralized by base. | researchgate.netchemicalbook.com |

| Diethyl Phosphite, Trimethylsilyl Chloride | Not specified | Used for in situ preparation of the title compound. | researchgate.net |

Base catalysis plays a crucial role in promoting the silylation of phosphites and related hydrophosphoryl compounds. researchgate.netnih.gov The base facilitates the deprotonation of the phosphite, generating a more nucleophilic phosphite anion that readily attacks the silicon center of the silylating agent. Triethylamine is a frequently employed auxiliary base to drive the reaction to completion. chemicalbook.comnih.gov Other bases, such as sodium carbonate, have also been utilized in related Pudovik reactions to synthesize α-hydroxyphosphonates, demonstrating the versatility of base catalysis in organophosphorus synthesis. mdpi.com The choice of base and solvent can significantly influence reaction rates. nih.gov

Phosphonate Silylation Reactions

Novel and Modified Synthetic Strategies

Recent research has focused on developing more efficient and milder synthetic routes, particularly through the use of metal catalysts.

Metal-catalyzed reactions offer an effective strategy for the synthesis of this compound. Zinc(II) chloride has been identified as a highly effective catalyst for the reaction between diethyl phosphonate and hexamethyldisilazane, allowing the synthesis to occur at room temperature with a high yield. journal-vniispk.ruresearchgate.net This catalytic method avoids the harsh conditions, such as high temperatures, that are sometimes required for uncatalyzed silylations with HMDS. journal-vniispk.ruresearchgate.net Other metal catalysts, such as nickel chloride, have been used in related reactions like the rearrangement of allylic phosphites to allylic phosphonates, indicating the broad potential of metal catalysis in phosphite chemistry. researchgate.net Zinc-based catalysts are also noted for their environmentally benign nature in promoting phosphonylation reactions. nih.govrsc.org

| Reactants | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Diethyl Phosphonate, Hexamethyldisilazane | Zinc(II) Chloride | 20°C | 76% | journal-vniispk.ru |

Considerations for Large-Scale Preparation

Transitioning the synthesis of this compound to an industrial or large-scale preparation introduces several practical considerations that must be addressed to ensure efficiency, safety, and economic viability.

A representative protocol for large-scale synthesis involves charging a reactor with diethyl phosphonate and hexamethyldisilazane (HMDS), typically in a molar ratio where HMDS is in excess (e.g., 10 mol of diethyl phosphonate to 12 mol of HMDS). The catalyst, such as zinc(II) chloride (e.g., 5.2 mol), is added under an inert nitrogen atmosphere to prevent side reactions with atmospheric moisture. The reaction is then stirred at a controlled temperature, for instance, 20°C, for a period of several hours (e.g., 6 hours) to ensure completion. Following the reaction, the crude product is purified through filtration to remove the catalyst and any solid byproducts, followed by distillation to isolate the pure this compound.

For methods involving phosphorus trichloride (B1173362) and ethanol, the highly exothermic nature of the reaction requires robust cooling systems to maintain the optimal temperature range and prevent runaway reactions, which is a critical safety and process control consideration on a large scale. google.com Furthermore, the generation of hydrogen chloride as a byproduct necessitates the use of acid scavengers like diethylaniline or pyridine, which form hydrochloride salts. orgsyn.org These salts must be efficiently filtered from the reaction mixture, and the handling and disposal of large quantities of these byproducts present logistical challenges. orgsyn.org Ensuring all reagents, particularly the ethanol, are anhydrous is crucial, as any moisture can lead to the formation of undesired phosphonic acid derivatives. orgsyn.org

The table below outlines key considerations for scaling up the synthesis.

Table 2: Considerations for Large-Scale Synthesis of this compound

Reactivity and Reaction Mechanisms of Diethyl Trimethylsilyl Phosphite

Nucleophilic Addition Reactions

The electron-rich trivalent phosphorus atom in diethyl trimethylsilyl (B98337) phosphite (B83602) readily attacks electron-deficient centers, such as the carbon atoms of carbonyls, imines, and Michael acceptors. A key feature of these reactions is the subsequent migration of the bulky and labile trimethylsilyl group, typically from the phosphorus to a newly formed alkoxide or enolate, which thermodynamically favors the formation of a stable pentavalent phosphorus species, usually a phosphonate (B1237965).

The addition of diethyl trimethylsilyl phosphite to carbonyl compounds is a powerful method for the synthesis of α-hydroxy phosphonates and related structures. The silicon-oxygen bond formation is a strong driving force for these reactions.

This compound serves as a key reagent in reactions analogous to the Abramov reaction, which involves the addition of a phosphorus(III) nucleophile to a carbonyl compound. wikipedia.org In this context, the phosphite attacks the carbonyl carbon, leading to a tetrahedral intermediate. Instead of an alkyl group transfer, a more rapid and efficient intramolecular transfer of the trimethylsilyl group occurs from the phosphorus to the oxygen atom. wikipedia.org This process yields an α-siloxy phosphonate. Subsequent hydrolysis of the silyl (B83357) ether, often during workup with an alcohol-based solvent, affords the final α-hydroxy phosphonate. wikipedia.org The use of silyl phosphites like this compound has significantly broadened the scope and utility of the traditional Abramov reaction by providing a milder and more efficient pathway to these valuable products. wikipedia.orgresearchgate.net The resulting α-hydroxy phosphonates are important synthetic intermediates, as the phosphonate group can activate the adjacent carbon for deprotonation, creating a masked acyl anion for further transformations like alkylation or olefination reactions. wikipedia.org

The conjugate addition of this compound to cyclic enones provides an efficient route to β-keto phosphonates. Research has shown that this 1,4-addition can be significantly accelerated by a catalytic amount of trimethylsilyl triflate (TMSOTf). researchgate.net For instance, the reaction of this compound with 2-cyclohexen-1-one (B156087) in the presence of 5 mol% TMSOTf at 0°C in dichloromethane (B109758) proceeds to completion, giving the 1,4-adduct in high yield. researchgate.net In contrast, the uncatalyzed reaction shows minimal conversion even after extended reaction times at room temperature. researchgate.net The silyl phosphite itself can be conveniently prepared in situ from the more stable diethyl phosphite and a silylating agent like N,O-bis(trimethylsilyl)acetamide before the addition of the enone and catalyst. researchgate.net

Table 1: TMSOTf-Catalyzed Addition of this compound to 2-Cyclohexen-1-one researchgate.net

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| None | Room Temp. | 30 | 10 |

| 5 mol% TMSOTf | 0 | Not specified | 95 |

This catalytic method demonstrates high efficiency and selectivity for the 1,4-addition over the 1,2-addition, making it a valuable tool for synthesizing functionalized phosphonates that can serve as intermediates for biologically active compounds. researchgate.net

The addition of this compound to chiral aldehydes, such as 2-(benzyloxy)propanal, is a key step in the synthesis of complex, stereochemically-defined molecules. These reactions are of significant interest due to the potential for creating new stereocenters. The nucleophilic attack of the phosphite on the aldehyde's carbonyl carbon, followed by the intramolecular migration of the trimethylsilyl group, generates α-siloxy phosphonates. The stereochemical outcome of this addition is influenced by the existing stereocenter in the aldehyde, often proceeding with moderate to high diastereoselectivity. The precise ratio of diastereomers formed depends on the reaction conditions and the specific substrates involved.

The nucleophilic addition of this compound extends to carbon-nitrogen double bonds, particularly in imines. researchgate.netnih.gov This reaction, analogous to the addition to carbonyls, is a fundamental method for forming α-amino phosphonates, which are important as peptide mimics and enzyme inhibitors. The reaction mechanism involves the attack of the nucleophilic phosphorus on the imine carbon, generating a zwitterionic intermediate. A subsequent, rapid transfer of the trimethylsilyl group to the nitrogen atom produces an N-silylated-α-amino phosphonate. This intermediate can then be hydrolyzed to yield the final α-amino phosphonate. The direct addition of nucleophiles to imines is considered one of the most efficient methods for C-C and C-X bond formation. nih.gov

This compound can act as a potent nucleophile in Michael-type additions to electron-deficient alkenes. nih.gov A prominent example is its reaction with β-nitrostyrenes. niscpr.res.inmdpi.comresearchgate.net In this conjugate addition, the phosphorus atom adds to the β-carbon of the nitroalkene, which is activated by the electron-withdrawing nitro group. This creates a nitronate intermediate, which is then quenched by the transfer of the trimethylsilyl group to one of the oxygen atoms of the nitro group, resulting in a silyl nitronate. This adduct can then be hydrolyzed under acidic conditions to furnish a β-aryl-β-phosphono nitroethane derivative. These reactions are often catalyzed by base catalysts to promote the formation of the reactive phosphite species. nih.gov

Reactions with Carbonyl Compounds

Silyl-Arbuzov Type Reactions and Related Rearrangements

The reactivity of this compound often parallels that of trialkyl phosphites, most notably in its participation in reactions analogous to the Michaelis-Arbuzov rearrangement. This class of reactions is fundamental to the formation of carbon-phosphorus bonds, leading to phosphonates.

This compound is known to react with alkyl halides in a process that mirrors the classic Arbuzov reaction. researchgate.netresearchgate.net In this silyl-Arbuzov type reaction, the phosphorus atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This initial step forms a quasi-phosphonium intermediate. Unlike the traditional Arbuzov reaction where a halide ion attacks one of the alkyl groups on the phosphorus, in this case, the halide attacks the silicon atom. This results in the formation of a trimethylsilyl halide and a diethyl alkylphosphonate. The strong affinity of silicon for halogens drives this reaction.

The reaction can be generalized as follows: (EtO)₂POSiMe₃ + R-X → (EtO)₂P(O)R + Me₃SiX

This reaction provides a valuable route for the synthesis of various phosphonates. researchgate.net The trimethylsilyl group is susceptible to nucleophilic displacement, which facilitates the formation of the phosphonate product. Steric effects can influence the reactivity; for instance, bulky alkyl halides like tert-butyl halides exhibit reduced reactivity due to hindered access to the phosphorus center. The reaction of silyl phosphites with dibromoalkanes has been studied, leading to the synthesis of both mono- and diphosphonoalkanes. researchgate.net

Table 1: Interaction of this compound with Alkyl Halides

| Reactant | Product | Key Feature |

|---|---|---|

| Alkyl Halide (R-X) | Diethyl Alkylphosphonate | Silyl-Arbuzov rearrangement. researchgate.net |

| Dibromoalkanes | Mono- and Diphosphonoalkanes | Formation of C-P bonds at one or both ends of the alkane chain. researchgate.net |

Silyl phosphites, including this compound, can undergo intramolecular rearrangements, particularly under thermal conditions. researchgate.net These rearrangements are often driven by the thermodynamic stability of the resulting products. For instance, the ability of some ω-haloalkylphosphonates to undergo intramolecular cyclization to form 1,2-oxaphospholane (B8521427) and 1,2-oxaphosphorine has been investigated, with factors like solvent polarity and temperature playing a crucial role. researchgate.net

While specific studies detailing the intramolecular rearrangement of this compound itself are not prevalent in the provided results, the general behavior of silyl phosphites suggests that such rearrangements are plausible. For example, allylic phosphites can rearrange to allylic phosphonates, sometimes catalyzed by transition metals like nickel chloride. researchgate.net The thermal rearrangement of silyl phosphites is a known phenomenon in organophosphorus chemistry. nih.gov

Transesterification and Silylation Reactions

This compound is a versatile reagent for transesterification and silylation, enabling the modification of various phosphorus-containing compounds.

This compound can be used in transesterification reactions. For example, heating diethyl (diethoxymethyl)phosphonate with a catalytic amount of boron trifluoride etherate can lead to the formation of tetraethyl (ethoxymethyl)diphosphonate, indicating a rearrangement and intermolecular reaction. mdpi.com While not a direct conversion of a dialkyl phosphonate to a silylated phosphonate, it demonstrates the reactivity of the system. More directly, this compound can be synthesized from diethyl phosphonate, which is a key step in many transformations. researchgate.netrcsi.science This conversion is often a precursor step to further reactions where the silylated intermediate is more reactive. diva-portal.org

This compound is effectively used for the silylation of H-phosphonates (dialkyl phosphites). The reaction of diethyl phosphonate with silylating agents like hexamethyldisilazane (B44280) can produce this compound. researchgate.netresearchgate.net This process converts the P-H bond of the dialkyl phosphonate into a more reactive P-OSiMe₃ bond. The interaction of hydrophosphoryl compounds (H-phosphonates) with silylating agents can sometimes require harsh conditions or catalysts. researchgate.net However, efficient methods have been developed. For instance, diethyl phosphonate reacts with hexamethyldisilazane at room temperature in the presence of zinc(II) chloride to give a high yield of this compound. researchgate.netrcsi.science This silylation is a crucial step in activating the phosphonate for subsequent reactions, such as additions to carbonyl compounds or reactions with electrophiles. diva-portal.orgcapes.gov.br For example, the in-situ generation of this compound from diethyl H-phosphonate, followed by reaction with benzoyl chloride, yields diethyl benzoylphosphonate. diva-portal.org

Table 2: Silylation of H-Phosphonates

| H-Phosphonate | Silylating Agent/Method | Product | Yield | Conditions |

|---|---|---|---|---|

| Diethyl Phosphonate | Hexamethyldisilazane, ZnCl₂ | This compound | 76% | 20°C researchgate.netrcsi.science |

| Diethyl H-phosphonate | N,O-bis(trimethylsilyl)acetamide (BSA) | This compound | In situ | Pyridine diva-portal.org |

Role as a Reducing Agent or Scavenger

Beyond its role in forming P-C bonds, this compound can also function as a reducing agent or a scavenger in specific contexts. In the field of lithium-ion batteries, it has been identified as a radical scavenger, contributing to the improvement of electrolyte stability. It can also act as an HF scavenger, which is crucial for mitigating the degradation of battery components. However, its concentration needs to be optimized, as excessive amounts can lead to the destabilization of other electrolyte components like LiPF₆. In some organic reactions, trivalent phosphorus compounds are used to abstract oxygen or sulfur atoms, acting as reducing agents, although specific examples for this compound in this role were not detailed in the provided search results.

Phosphorous-Centered Anion Chemistry

The trimethylsilyl group in phosphonate structures is susceptible to cleavage by fluoride (B91410) ions, a reaction that can be harnessed to generate carbanions. In a silylated phosphonate, the silicon atom is an electrophilic center that readily reacts with a nucleophilic fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF).

The mechanism proceeds via a nucleophilic attack of the fluoride ion on the silicon atom of the trimethylsilyl group. This attack forms a transient pentacoordinate siliconate intermediate. Due to the high stability of the silicon-fluoride bond, this intermediate rapidly breaks down, cleaving the bond between the silicon and the adjacent carbon atom. This process results in the formation of a stable trimethylsilyl fluoride and a phosphonate-stabilized carbanion. mdpi.com This methodology has been applied in the synthesis of α-aryl-α-carbonyl sulfoxonium ylides, where fluoride displaces a trimethylsilyl group to facilitate the formation of a benzyne (B1209423) intermediate that subsequently reacts with a sulfoxonium ylide. mdpi.com

This carbanion is a potent nucleophile and can be used in various subsequent carbon-carbon bond-forming reactions, such as alkylations, acylations, or additions to carbonyl compounds. The presence of the phosphonate group helps to stabilize the negative charge on the adjacent carbon through resonance and inductive effects.

Decomposition Pathways and Parasitic Reactions

This compound, particularly when used as an electrolyte additive in lithium-ion batteries, can undergo several decomposition and parasitic reactions. electrochemsci.org These reactions can be initiated by thermal stress, electrochemical processes, or the presence of impurities like water. nih.govacs.org

One of the primary decomposition pathways is hydrolysis. The P-O-Si bond is sensitive to water, and in its presence, it can be cleaved to yield trimethylsilanol (B90980) (TMSOH) and diethyl phosphonate. While this reaction consumes water, which is itself detrimental, the decomposition products can influence the battery's chemistry. acs.org

In the electrochemical environment of a battery, parasitic reactions can occur. Although beneficial as an HF scavenger, excessive concentrations of phosphite additives can sometimes destabilize the LiPF₆ salt, leading to gas evolution. Furthermore, these additives can react with the electrolyte solvents, such as ethylene (B1197577) carbonate (EC), particularly at elevated temperatures. acs.org This can lead to the formation of various organophosphate and oligomeric species. nih.govresearchgate.netresearchgate.net Studies on analogous compounds like triethyl phosphate (B84403) (TEP) show that at higher concentrations, phosphite-based molecules can co-intercalate into the graphite (B72142) anode, causing structural damage (exfoliation) and significant decomposition, leading to gas evolution. diva-portal.orgbas.bg

Table 2: Summary of Decomposition and Parasitic Reactions

| Reaction Type | Reactants | Key Products | Conditions / Notes |

| Hydrolysis | This compound, Water | Diethyl phosphonate, Trimethylsilanol | Cleavage of the P-O-Si bond. acs.org |

| Electrochemical Decomposition | This compound, Electrolyte components | Oligo phosphates, Phosphate-carbonates | Occurs during battery cycling at high or low potentials. nih.govresearchgate.net |

| Reaction with LiPF₆ Salt | This compound, LiPF₆ | Gaseous products | Can occur at excessive phosphite concentrations, destabilizing the salt. |

| Reaction with Solvents | This compound, Ethylene Carbonate (EC) | Organophosphates, Ethylene glycol oligomers | Activated at elevated temperatures, can be an unwanted parasitic reaction. acs.orgresearchgate.net |

| Anode Co-intercalation | This compound, Graphite | Gaseous products (e.g., ethane) | Leads to graphite exfoliation and capacity fade, more prominent at higher concentrations. diva-portal.org |

Applications of Diethyl Trimethylsilyl Phosphite in Advanced Materials and Organic Synthesis

Application of Tris(trimethylsilyl) phosphite (B83602) in Lithium-Ion Battery Electrolytes

Tris(trimethylsilyl) phosphite (TMSPi) has been identified as a highly effective electrolyte additive for enhancing the performance and lifespan of lithium-ion batteries (LIBs), particularly those operating at high voltages. Its multifaceted role involves stabilizing the electrolyte and electrode surfaces, which is critical for next-generation, high-energy-density batteries.

Mitigation of Electrolyte Decomposition and Electrode Degradation

A primary challenge in high-voltage LIBs is the aggressive decomposition of the electrolyte at the surface of the charged cathode. This decomposition leads to a cascade of parasitic reactions, consuming lithium inventory and degrading the electrode structure. TMSPi effectively counters these issues through several mechanisms.

One of its key functions is acting as an acid scavenger. rsc.org Standard electrolytes containing lithium hexafluorophosphate (B91526) (LiPF₆) are susceptible to hydrolysis, even with trace amounts of water, which generates highly corrosive hydrogen fluoride (B91410) (HF). acs.org HF attacks the cathode material, leading to the dissolution of transition metals (like Mn, Co, Ni), which then migrate to and poison the anode. The trimethylsilyl (B98337) groups in TMSPi have a high affinity for fluoride, effectively scavenging HF from the electrolyte to form stable silicon-fluorine bonds. rsc.orglookchem.com This action significantly reduces the acidity of the electrolyte, thereby protecting the structural integrity of the cathode. acs.org

Furthermore, TMSPi helps prevent the continuous decomposition of electrolyte solvents. By forming a protective layer on the electrode surfaces, it creates a physical barrier that minimizes direct contact between the electrolyte and the highly reactive electrodes, especially the cathode at high states of charge. rsc.orgresearchgate.net This barrier suppresses oxidative decomposition of common carbonate solvents, a major contributor to performance fade and gas generation. deepdyve.comresearchgate.net

Formation and Stabilization of Interfacial Layers (SEI/CEI)

The long-term stability of a lithium-ion battery is critically dependent on the quality of the passive films formed on the anode and cathode surfaces, known as the Solid Electrolyte Interphase (SEI) and Cathode Electrolyte Interphase (CEI), respectively.

The role of TMSPi is arguably even more critical at the cathode, especially in high-voltage systems where conventional electrolytes are prone to severe oxidation. TMSPi has a highest occupied molecular orbital (HOMO) energy level that allows it to be oxidized at a lower potential than the electrolyte solvents. lookchem.comjst.go.jp

This preferential oxidation means that during the initial charging cycles, TMSPi decomposes on the cathode surface to form a protective CEI. jst.go.jprsc.org Spectroscopic analyses reveal this layer to be rich in phosphorus and oxygen. researchgate.netornl.gov This in-situ formed CEI acts as a robust barrier that mitigates several degradation pathways:

It physically blocks the electrolyte from reaching the catalytically active cathode surface, thus preventing solvent oxidation. jst.go.jpresearchgate.net

It suppresses the generation of reactive oxygen species from the cathode lattice, which can further degrade the electrolyte. researchgate.netornl.gov

It helps to limit the dissolution of transition metals from the cathode material. ornl.gov

The formation of this stable, Li-rich organic CEI ultimately leads to a more stable interface, which is essential for long-term cycling at high voltages. researchgate.net

Enhancement of Electrochemical Performance Metrics

The protective actions of TMSPi at both the anode and cathode translate directly into measurable improvements in battery performance.

The primary benefit observed from using TMSPi as an additive is a significant enhancement in cycling stability and capacity retention. lookchem.comnih.govornl.gov By preventing electrolyte decomposition and preserving the structural integrity of the electrodes, TMSPi allows cells to endure more charge-discharge cycles before their capacity fades to unacceptable levels.

For instance, studies on LiNi₁/₃Co₁/₃Mn₁/₃O₂ cathodes showed that adding just 0.5 wt% of TMSPi to a standard electrolyte significantly improved capacity retention. researchgate.net In high-voltage LiNi₀.₅Mn₁.₅O₄-graphite full cells, the combination of TMSPi with other additives resulted in a capacity retention of 80% after 400 cycles, compared to 67% for the baseline electrolyte. diva-portal.org Similarly, graphite (B72142) anodes in electrolytes with a TMSPi additive demonstrated a capacity retention of 96.8% after many cycles, showcasing the improved interfacial stability. dongguk.edunih.gov This stabilization also leads to a lower impedance rise during cycling, which is critical for maintaining power capability. researchgate.net

| Cathode Material | TMSPi Concentration | Test Conditions | Capacity Retention (with TMSPi) | Capacity Retention (Baseline) | Reference |

|---|---|---|---|---|---|

| LiNi₀.₅Mn₁.₅O₄ | 1 wt% (+ 2 wt% LiDFOB) | 400 cycles @ 0.3C | 80% | 67% | diva-portal.org |

| Graphite Anode | Not specified | 70 cycles @ 60°C | 96.1% | Not specified | researchgate.netelectrochemsci.org |

| Overlithiated Layered Oxide (OLO) | 3 wt% | 50 cycles | ~80% | 53.8% | rsc.org |

| LiNi₀.₅Co₀.₂Mn₀.₃O₂ | Not specified | Cycled to 4.6V | Enhanced cycling stability | Deteriorated stability | lookchem.comrsc.org |

Rate Capability Enhancement

Diethyl trimethylsilyl phosphite (DETMSPi), often used interchangeably in literature with its analogue Tris(trimethylsilyl) phosphite (TMSPi), has been identified as an effective electrolyte additive for enhancing the rate capability of lithium-ion batteries. The high-rate capability of a battery, which is its ability to deliver high capacity at high charge and discharge currents, is a critical factor for applications like electric vehicles. rsc.org The introduction of additives like TMSPi to the electrolyte can significantly improve this characteristic. researchgate.net

Research indicates that the presence of TMSPi in the electrolyte contributes to the formation of a stable and less resistive cathode electrolyte interphase (CEI). This protective layer on the cathode surface facilitates faster lithium-ion transfer, which is essential for high-rate performance. jst.go.jp Studies on LiNi0.5Mn1.5O4 (LNMO) cathodes, known for their high voltage, have shown that electrolytes containing TMSPi exhibit improved capacity retention even at high C-rates. diva-portal.org For instance, the addition of TMSPi can lead to a more stable cycling performance and higher discharge capacities at increased current densities compared to batteries with a baseline electrolyte. rsc.orgresearchgate.net

Impedance Reduction

A key factor in the performance degradation of lithium-ion batteries is the increase in impedance, particularly at the electrode-electrolyte interface. This compound and its analogues have demonstrated the ability to mitigate this issue. researchgate.netosti.gov The use of TMSPi as an electrolyte additive leads to a lower impedance rise during cycling. researchgate.netosti.govdeepdyve.com This is attributed to the formation of a protective, phosphorus- and oxygen-rich surface film on the positive electrode. researchgate.netosti.govdeepdyve.com

This surface layer, or CEI, acts as a barrier that suppresses undesirable side reactions between the electrolyte and the electrode surface. jst.go.jp These reactions are a primary cause of impedance growth. By minimizing these reactions, the TMSPi-derived CEI helps to maintain a low and stable interfacial impedance. jst.go.jpelectrochemsci.org Electrochemical impedance spectroscopy (EIS) data from various studies confirm that cells containing TMSPi exhibit significantly lower charge transfer resistance and surface film resistance compared to cells with standard electrolytes, especially after prolonged cycling. researchgate.netresearchgate.netelectrochemsci.org This reduction in impedance is crucial for maintaining the power output and extending the cycle life of the battery. researchgate.net

Table 1: Effect of TMSPi on Battery Impedance

| Cell Type | Electrolyte | Impedance Change (after cycling) | Reference |

| LiNi0.5Mn0.3Co0.2O2-Graphite | Baseline | 69% increase at ~3.7V, 120% increase at 4.2V | researchgate.net |

| LiNi0.5Mn0.3Co0.2O2-Graphite | Baseline + TMSPi | 46% increase at ~3.7V, 73% increase at 4.2V | researchgate.net |

| Graphite Anode (at 60°C) | Baseline | Significant increase | researchgate.netelectrochemsci.org |

| Graphite Anode (at 60°C) | Baseline + 5 vol.% TMSP | Drastically decreased SEI and charge transfer resistances | researchgate.netelectrochemsci.org |

Role as a Hydrogen Fluoride Scavenger

The mechanism involves the reaction of the trimethylsilyl groups of the additive with HF. sci-hub.red This reaction effectively neutralizes the acid, preventing it from causing damage to the battery components. acs.orgsci-hub.red Online electrochemical mass spectrometry (OEMS) studies have confirmed the formation of trimethylsilyl fluoride (Me3SiF) in cells containing TMSPi, providing direct evidence of its HF scavenging activity. acs.orgsci-hub.red By reducing the acidity of the electrolyte, TMSPi helps to stabilize the electrode surfaces and minimize transition metal dissolution, which contributes to a longer battery lifetime. osti.govacs.org

Performance Under Diverse Temperature Regimes

The performance of lithium-ion batteries is highly sensitive to temperature. This compound has been shown to improve battery performance across a range of operating temperatures. It is particularly effective at enhancing performance at both low and elevated temperatures. dgunionchem.com

At elevated temperatures, such as 60°C, the decomposition of the electrolyte and the solid electrolyte interphase (SEI) on the anode is accelerated, leading to rapid capacity fade. researchgate.netelectrochemsci.org Studies have shown that the addition of TMSP (tris(trimethylsilyl) phosphite) to the electrolyte can dramatically improve the cycling stability of graphite anodes at these high temperatures. researchgate.netelectrochemsci.org For example, with a 5 vol.% TMSP additive, a graphite anode demonstrated a capacity retention of 96.1% after 70 cycles at 60°C. researchgate.net This is attributed to the ability of the additive to suppress electrolyte decomposition and stabilize the SEI. researchgate.netelectrochemsci.org

Furthermore, TMSPi is known to significantly improve the low-temperature performance of lithium-ion batteries, which is a critical requirement for their use in colder climates. dgunionchem.com

Application in Complex Organic Molecule Synthesis

Synthesis of Substituted Mono- and Bisphosphonates

This compound is a valuable reagent in the synthesis of functionalized mono- and bisphosphonates. researchgate.net These organophosphorus compounds are of significant interest due to their wide range of biological activities. One notable application is in the four-component reaction with triethyl orthoformate, an amine, and diethyl phosphite to produce N-substituted α-amino-gem-bisphosphonates in high yields (84-92%). mdpi.com

The synthesis often involves the reaction of this compound with various electrophiles. For instance, its reaction with alkyl halides, carbonyl compounds, and imines serves as a versatile platform for constructing hydroxy-, amino-, and fluoro-substituted mono- and bisphosphonic acids. researchgate.net The use of silylated phosphonates provides a powerful methodology for creating complex phosphonate (B1237965) structures that are otherwise difficult to access. researchgate.net A common strategy for preparing N-substituted aminomethylenebisphosphonic acids is the three-component reaction between an amine, triethyl orthoformate, and diethyl phosphite. nih.gov

Preparation of α-Cyanophosphonates

While direct references detailing the use of this compound for the synthesis of α-cyanophosphonates are not prevalent in the provided search results, the synthesis of related α-functionalized phosphonates is well-documented. For example, α-aminophosphonates are synthesized through the addition of diethyl phosphite to nitrones, a reaction that can be promoted by silyl (B83357) triflates. researchgate.net This suggests the reactivity of phosphites towards carbon-nitrogen multiple bonds. The synthesis of α-hydroxyphosphonates, which are precursors to other functionalized phosphonates, is also a well-established procedure involving the reaction of aldehydes with diethyl phosphite. researchgate.net Given the established reactivity patterns, it is plausible that this compound could be employed in reactions with cyanohydrin derivatives or other cyanated electrophiles to yield α-cyanophosphonates, although specific examples are not detailed in the provided context.

Construction of Phosphonic Acids and Derivatives

This compound is a highly versatile reagent in organophosphorus chemistry, primarily utilized for the synthesis of phosphonic acids and their multifaceted derivatives. Its utility stems from the reactive P-O-Si linkage, which facilitates the formation of phosphorus-carbon (P-C) bonds through reactions with a variety of electrophilic substrates. This reactivity has been harnessed to construct key structural motifs, including α-hydroxyphosphonates and α-aminophosphonates, which are precursors to the corresponding phosphonic acids.

One of the fundamental applications of silyl phosphites, including the diethyl trimethylsilyl analogue, is their reaction with carbonyl compounds. The addition of this compound to aldehydes and ketones proceeds smoothly to yield α-(trimethylsilyloxy)alkylphosphonates. researchgate.net These adducts are stable intermediates that can be readily converted to α-hydroxyalkylphosphonic acids upon mild hydrolysis with water or alcohol. researchgate.net This method provides a convenient and high-yielding route to α-hydroxyphosphonic acids, which are important compounds in medicinal chemistry and as complexing agents. The reaction is generally carried out under neutral conditions and often at room temperature, highlighting the high nucleophilicity of the silyl phosphite towards the carbonyl carbon. researchgate.netacs.org

Furthermore, this compound is instrumental in the synthesis of α-aminophosphonates, which are crucial structural analogues of α-amino acids. nih.govkyushu-u.ac.jp These compounds are synthesized through the addition of the phosphite to imines, a transformation related to the Pudovik and Kabachnik-Fields reactions. wikipedia.org The reaction can be performed with pre-formed imines or in a one-pot, three-component fashion from an amine, an aldehyde, and the phosphite. The use of dialkyl trimethylsilyl phosphites in the presence of a catalyst, such as iodine, can afford the corresponding sulfonamide phosphonates in excellent yields from N-tosyl aldimines. organic-chemistry.org The trimethylsilyl group in the phosphite reagent often facilitates the reaction and can be easily removed during workup to yield the diethyl phosphonate product. These synthetic strategies open pathways to a diverse range of α-aminophosphonic acids with potential biological activities. researchgate.netresearchgate.net For instance, the reaction of 1,3-benzoxazines with diethyl phosphite, catalyzed by boron trifluoride etherate, provides access to various α-aminophosphonates. mdpi.com

The research findings below illustrate the utility of this compound and related silyl phosphites in the synthesis of phosphonic acid derivatives.

Table 1: Synthesis of Phosphonic Acid Derivatives using Silyl Phosphites

| Electrophile | Silyl Phosphite Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Tris(trimethylsilyl) phosphite | Bis(trimethylsilyl) α-trimethylsilyloxybenzylphosphonate | 88 | researchgate.net |

| α-Halo carbonyl compounds | This compound | Carbonyl addition products, enolphosphates, or 2-oxophosphonates | Variable | acs.org |

| 1,3-Benzoxazine | Diethyl phosphite | Diethyl({benzyl[1-(2-hydroxyphenyl)ethyl]amino}methyl)phosphonate | 80 | mdpi.com |

| N-Tosyl aldimines | Dialkyl trimethylsilyl phosphites | Sulfonamide phosphonates | Excellent | organic-chemistry.org |

| N-Aryl ethyl imidates | Bis(trimethylsilyl) phosphite / Tris(trimethylsilyl) phosphite | Trimethylsilyl N-aryl-α-amino-gem-bisphosphonates | 83-85 | mdpi.com |

Formation of P-C Bonds in Nucleotide Analogues

The direct application of this compound for the formation of a phosphonate (P-C) bond in the synthesis of nucleotide analogues is not extensively documented in the surveyed chemical literature. The synthesis of phosphonate nucleotide analogues, where a methylene (B1212753) group replaces the oxygen atom in the phosphate (B84403) ester linkage, typically proceeds through alternative established methodologies. These methods include the Michaelis-Arbuzov and Michaelis-Becker reactions, which involve the reaction of a nucleoside-derived halide or tosylate with a trialkyl phosphite or a dialkyl phosphite salt, respectively.

However, silylation chemistry plays a crucial role in related synthetic strategies for modified oligonucleotides, particularly in the H-phosphonate method of oligonucleotide synthesis. In this approach, an H-phosphonate monoester is coupled with a nucleoside alcohol to form an H-phosphonate diester. This diester exists in equilibrium with a trivalent phosphite triester form. Silylation, for instance with N,O-bis(trimethylsilyl)acetamide, can be used to trap this transient, nucleophilic phosphite triester. acs.org This intermediate can then react with various electrophiles to create modified phosphate linkages. While this demonstrates the utility of silyl groups in nucleotide chemistry, it does not represent a direct P-C bond formation using this compound to create a phosphonate analogue.

The synthesis of acyclic nucleoside phosphonate analogues, which are an important class of antiviral agents, generally relies on the phosphonylation of an alkoxide derived from the acyclic sugar mimic. nih.gov Other strategies involve cross-coupling reactions or Michaelis-Arbuzov type reactions with appropriate phosphites. nih.gov For example, the synthesis of prodrugs of phosphonate nucleotide analogues often involves the derivatization of a pre-formed phosphonic acid, for instance by reacting it with chloromethyl pivalate (B1233124) (POM-Cl) in the presence of a base.

While direct evidence is limited, the general reactivity of silyl phosphites suggests potential, yet underexplored, pathways. The table below summarizes related transformations in nucleotide analogue synthesis where phosphonates or silylation are involved, highlighting the absence of direct examples with this compound for P-C bond formation.

Table 2: Related Synthetic Transformations for Phosphonate Nucleotide Analogues

| Transformation | Reagents | Product Type | Note | Reference |

|---|---|---|---|---|

| H-phosphonate silylation | H-phosphonate diester, N,O-bistrimethylsilylacetamide | Silylated phosphite triester | Intermediate for modified phosphate linkages, not P-C bond formation. | acs.org |

| Michaelis-Arbuzov Reaction | Nucleoside halide, Trialkyl phosphite | Nucleoside phosphonate | Standard method for P-C bond formation in nucleotide analogues. | nih.gov |

| Prodrug formation | Nucleoside phosphonic acid, POM-Cl, Base | POM-phosphonate prodrug | Derivatization of a pre-existing phosphonate. | nih.gov |

| Cross-metathesis | Allylphosphonate, Nucleoside-containing alkene | Nucleoside phosphonate | C-C bond formation followed by presence of a P-C bond. | nih.gov |

Spectroscopic and Computational Investigations of Diethyl Trimethylsilyl Phosphite

Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. nih.govyoutube.com In the context of diethyl trimethylsilyl (B98337) phosphite (B83602) and related compounds, ¹H, ¹³C, and ³¹P NMR are particularly informative. While specific spectral data for diethyl trimethylsilyl phosphite is not detailed in the provided search results, the analysis of similar compounds demonstrates the power of NMR. For instance, in the structural elucidation of related phosphonates and phosphites, specific chemical shifts (δ) and coupling constants (J) are used to identify the arrangement of atoms. rsc.org

For example, in the analysis of diethyl phosphite, the ¹H NMR spectrum shows characteristic signals for the different proton environments, and the ³¹P NMR spectrum provides a distinct peak that is indicative of the phosphorus center. rsc.org Machine learning models are also being developed to aid in the rapid elucidation of molecular structures from 1D NMR spectra, which could be applied to compounds like this compound. nih.govarxiv.org

Table 1: Representative NMR Data for Related Phosphorous Compounds

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| Diethyl phosphite | ¹H | 7.63, 5.90, 4.14-4.06, 1.32 | s, s, m, t (J = 7.0) |

| Diethyl phosphite | ¹³C | 61.7, 16.3 | - |

| Diethyl phosphite | ³¹P | 7.80 | - |

| Dibutyl phosphite | ¹H | 7.66, 5.93, 4.06, 1.70-1.63, 1.46-1.36, 0.93 | s, s, q (J = 6.8), m, m, d (J = 7.4) |

| Dibutyl phosphite | ³¹P | 8.41 | - |

| Dibenzyl phosphite | ¹H | 7.36-7.25, 6.93, 5.11-5.00 | m, d (J = 707.6), m |

| Dibenzyl phosphite | ¹³C | 135.7, 135.6, 128.8, 128.1, 67.4 (d, JC-P = 5.7) | - |

| Dibenzyl phosphite | ³¹P | 8.36 | - |

Data sourced from a study on Brønsted acid-catalyzed P-O-R cleavage of P(III) esters. rsc.org

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. nsf.govyoutube.comyoutube.com The infrared spectrum of a compound reveals absorption bands at specific wavenumbers corresponding to the vibrations of different chemical bonds. For this compound, one would expect to observe characteristic peaks for P-O-C, Si-O, C-H, and P=O (if oxidation has occurred) bonds.

FT-IR can be used to monitor chemical reactions, such as the hydrolysis or oxidation of this compound, by observing the appearance or disappearance of specific absorption bands. nih.gov For example, the formation of a P=O bond would result in a strong absorption band in the region of 1250-1300 cm⁻¹.

Table 2: Expected FT-IR Absorption Regions for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Phosphite Ester | P-O-C | 1050-970 (stretch) |

| Trimethylsilyl Ether | Si-O-C | 1100-1000 (stretch) |

| Alkyl Group | C-H | 2980-2850 (stretch), 1470-1365 (bend) |

| Silyl (B83357) Group | Si-C | 1250, 840 (bend) |

This table is based on general infrared spectroscopy principles and data for similar functional groups.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical state of the top few nanometers of a material's surface. wikipedia.orgnumberanalytics.com This is particularly relevant when this compound is used as a surface modifying agent or in the formation of thin films. XPS can provide quantitative information about the elements present on a surface and their bonding environments. researchgate.netfu-berlin.de

In studies involving similar organophosphorus and organosilicon compounds used as electrolyte additives in batteries, XPS is employed to analyze the composition of the solid electrolyte interphase (SEI) layer formed on electrode surfaces. acs.org This analysis helps in understanding how these additives contribute to battery performance and stability.

Operando X-ray Diffraction (XRD) for Structural Changes

Operando X-ray Diffraction (XRD) is a powerful technique for studying the structural changes in a material as a chemical reaction or process is occurring. In the context of materials science and electrochemistry where phosphite compounds might be used, operando XRD can monitor changes in the crystal structure of an electrode material during battery cycling, for example. This can provide insights into how additives like this compound might influence the structural stability of the electrode materials.

Online Electrochemical Mass Spectrometry (OEMS) for Gaseous Product Analysis

Online Electrochemical Mass Spectrometry (OEMS) is a technique that combines electrochemistry with mass spectrometry to detect and quantify volatile products generated during electrochemical reactions in real-time. spectroinlets.comhidenanalytical.com This is particularly useful for studying the decomposition of electrolyte components and additives in batteries.

In a comparative study of tris(trimethylsilyl)phosphite (TMSPi) and tris(trimethylsilyl)phosphate (TMSPa) as electrolyte additives, OEMS was used to monitor the evolution of gases. acs.org The study found that these additives can suppress the formation of certain undesirable gaseous byproducts, such as POF₃, by reducing the acidity of the electrolyte. acs.org This demonstrates the utility of OEMS in elucidating the working mechanisms of electrolyte additives. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate and identify the components of a mixture. In the context of this compound, GC-MS is instrumental in analyzing the products of its reactions. For instance, in the analysis of phosphatidylethanol (B1425624) (PEt) derivatization products, GC-MS was employed to identify molecules formed after reaction with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov One of the identified products was ethyl bis(trimethylsilyl) phosphate (B84403), a restructured molecule derived from PEt. nih.govresearchgate.net This molecule serves as a marker for PEt analysis. nih.govresearchgate.net

The GC-MS analysis of such derivatized products involves separating the compounds on a capillary column, such as an HP-5 column, followed by detection and identification by a mass spectrometer. journaljpri.com The resulting total ion chromatogram (TIC) displays peaks corresponding to different components of the mixture. researchgate.net By analyzing the mass spectrum of each peak, the molecular structure of the compounds can be elucidated. researchgate.net For example, the mass spectrum of ethyl bis(trimethylsilyl) phosphate shows a characteristic base ion at m/z 211. researchgate.net

In a study on the phytochemical components of Ficus benghalensis, GC-MS analysis of a methanolic extract identified silicic acid, diethyl bis(trimethylsilyl) ester as one of the volatile compounds. researchgate.net This highlights the utility of GC-MS in identifying silylated compounds in complex mixtures.

Table 1: GC-MS Data for Trimethylsilyl Derivatization Products

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| Ethyl bis(trimethylsilyl) phosphate | Not specified | 211 (base peak) |

| Tris(trimethylsilyl) phosphate | Not specified | 299 (base peak) |

| Silicic acid, diethyl bis(trimethylsilyl) ester | 24.28 | Not specified |

This table is populated with data from cited research articles. "Not specified" indicates that the specific data point was not available in the provided sources.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provide invaluable tools for understanding the structure, reactivity, and properties of molecules like this compound at an atomic and electronic level. These methods complement experimental findings and offer predictive power.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. youtube.comyoutube.com It is based on the principle that the ground-state energy of a system is a unique functional of its electron density. youtube.comcmu.edu DFT calculations are computationally less demanding than other quantum mechanical methods while maintaining a high degree of accuracy. nih.gov Various exchange-correlation functionals, such as B3LYP and PBE0, are employed in DFT calculations to approximate the exchange and correlation energies. youtube.com

DFT calculations are instrumental in predicting the reactivity of molecules and elucidating reaction mechanisms. acs.orgmdpi.com By calculating the energies of reactants, transition states, and products, the feasibility and kinetics of a reaction can be assessed. nih.govresearchgate.net For example, DFT has been used to study the reactivity of tris(trimethylsilyl) phosphite (TMSP), a related compound, demonstrating its higher oxidation potential compared to electrolyte solvents and its reactivity with HF. researchgate.net

In the study of cycloaddition reactions, DFT calculations have been employed to investigate the different steps and predict the stereochemical outcomes. nih.govmdpi.com These calculations can identify the rate-determining step of a reaction and explain the influence of electronic and steric factors on the reaction's course. nih.gov For instance, the mechanism of the reaction between 3,3-dimethyl-2-trimethylsiloxy-1-trimethylsilyl-1-phosphabut-1-ene and diethyl phosphite has been investigated using computational methods. documentsdelivered.com

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. dergipark.org.tryoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. aimspress.combiointerfaceresearch.com A large HOMO-LUMO gap suggests high stability and low reactivity. biointerfaceresearch.com

DFT calculations are commonly used to determine the HOMO and LUMO energy levels. aimspress.comresearchgate.net For example, the HOMO-LUMO gap of a molecule can be calculated using the B3LYP method with a 6-311G(d) basis set. aimspress.com The analysis of HOMO and LUMO distributions can provide insights into the regions of a molecule that are most likely to participate in chemical reactions. aimspress.com

Table 2: Calculated Electronic Properties from DFT

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |

This table provides a general overview of electronic properties calculated using DFT. Specific values for this compound would require dedicated computational studies.

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govrsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape and dynamic behavior of molecules. nih.gov

For flexible molecules like this compound, MD simulations can be used to explore the different accessible conformations and their relative energies. rsc.org This is crucial for understanding how the molecule's shape influences its properties and reactivity. All-atom MD simulations, where every atom is explicitly represented, can provide a detailed picture of the intermolecular and intramolecular interactions that govern the conformational preferences. rsc.org Such studies can reveal how factors like temperature and solvent affect the conformational equilibrium. nih.gov

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling, particularly using DFT, is a powerful tool for elucidating complex reaction mechanisms. acs.orgmdpi.com By mapping the potential energy surface of a reaction, computational models can identify the transition states that connect reactants to products, providing a step-by-step understanding of the reaction pathway. nih.gov

For example, in the context of electrolyte additives in lithium-ion batteries, computational modeling has been used to hypothesize the reaction mechanism of phosphite-based additives. acs.org It is suggested that these additives can react with HF, preventing the acidification of the electrolyte. acs.org DFT calculations can be employed to model the interaction of this compound with various species in a reaction mixture, predicting the most favorable reaction pathways and identifying key intermediates. researchgate.net This approach allows for the investigation of reaction mechanisms that may be difficult to probe experimentally.

Challenges and Future Directions in Diethyl Trimethylsilyl Phosphite Research

Addressing Stability and Parasitic Reactions in Application Environments

A significant challenge in the application of diethyl trimethylsilyl (B98337) phosphite (B83602), particularly as an electrolyte additive in lithium-ion batteries (LIBs), is its chemical stability and tendency to engage in parasitic reactions. researchgate.netrsc.org While valued for its ability to scavenge hydrofluoric acid (HF) and stabilize electrode interfaces, DETSP and its analogue, tris(trimethylsilyl) phosphite (TMSPi), are known to be chemically unstable in standard LiPF6-based carbonate electrolytes. researchgate.netacs.orgsci-hub.red

Research has shown that TMSPi can react spontaneously with the LiPF6 salt at room temperature, even during storage. researchgate.netrsc.org This parasitic reaction consumes the additive, diminishing its effectiveness over time. researchgate.netrsc.org The reaction products, which include fluorophosphates bonded to trimethylsilyl (TMS) groups, can alter the composition of the crucial cathode electrolyte interphase (CEI), potentially harming the long-term cycling stability of the battery. researchgate.net Online electrochemical mass spectrometry (OEMS) studies have confirmed the chemical instability of these phosphite additives, questioning whether the additive itself or its decomposition products are responsible for the observed benefits. acs.orgsci-hub.red

Future research must focus on:

Understanding Decomposition Pathways: Elucidating the precise mechanisms and kinetics of DETSP degradation in various application environments.

Stabilizing Formulations: Developing strategies to inhibit or control these parasitic reactions, possibly through co-additives or electrolyte solvent modifications.

Controlled Reactivity: Designing derivatives of DETSP with tailored reactivity that activate only under specific operational conditions (e.g., high voltage) to perform their function without premature degradation.

Addressing these stability issues is critical for the practical, long-term application of DETSP in high-performance technologies like next-generation LIBs. researchgate.netacs.org

Development of Greener Synthetic Routes

Traditional methods for synthesizing silyl (B83357) phosphites often require harsh conditions or stoichiometric reagents. researchgate.net A key future direction is the development of more environmentally benign, efficient, and catalytic synthetic routes.

Recent advancements have moved towards milder and more efficient processes. A notable development is the synthesis of DETSP from the reaction of diethyl phosphite with hexamethyldisilazane (B44280). This reaction proceeds rapidly at room temperature (20°C) in the presence of a catalytic amount of zinc(II) chloride, achieving a 76% yield. researchgate.netjournal-vniispk.rurcsi.science This method represents a significant improvement over older protocols that required higher temperatures or lacked catalytic efficiency. researchgate.net Another approach involves the interaction of various hydrophosphoryl compounds with hexamethyldisilazane using a ZnSO4 and diethylamine (B46881) catalyst system, also at room temperature, to produce trimethylsilyl esters of P(III) acids in high yields (89-94%). researchgate.net

The focus on greener routes includes:

Catalyst Development: Exploring more abundant, less toxic, and recyclable catalysts, such as the environmentally benign Zn(II) catalysts already showing promise. rsc.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product, minimizing waste. The use of trifluoroethanol as the sole byproduct in some catalytic phosphonylations is a step in this direction. rsc.org

Mild Conditions: Optimizing reactions to run at lower temperatures and pressures, reducing energy consumption.

Table 1: Comparison of Synthetic Routes for Silyl Phosphites

| Method | Reactants | Catalyst/Reagent | Conditions | Yield | Reference |

| Traditional | Hydrophosphoryl compounds + Trimethylchlorosilane | Base (e.g., Triethylamine) | Variable, often requires careful control | Moderate to Good | researchgate.net |

| Traditional | Hydrophosphoryl compounds + Hexamethyldisilazane | None | Harsh (e.g., 110°C, 2h) | Moderate | researchgate.net |

| Improved Catalytic | Diethyl phosphite + Hexamethyldisilazane | Zinc(II) chloride (52 mol %) | 20°C | 76% | researchgate.netjournal-vniispk.rurcsi.science |

| Improved Catalytic | Hydrophosphoryl compounds + Hexamethyldisilazane | ZnSO4 / Diethylamine | 20°C | 89-94% | researchgate.net |

Expansion of Synthetic Applications Beyond Established Reactions

While DETSP is a well-known reagent for reactions like the Pudovik and Michaelis-Arbuzov, a significant area for future growth is its application in novel synthetic transformations. Its unique reactivity as a nucleophilic phosphorus compound combined with a labile silyl group opens doors to new methodologies. researchgate.net

Current "expanded" applications demonstrate this potential. For instance, DETSP reacts smoothly with aldehydes and ketones to form α-trimethylsiloxy-phosphonates, which are valuable precursors to α-hydroxyalkylphosphonic acids. researchgate.netchemicalbook.comchemdad.com It also serves as a key phosphorylating agent in the synthesis of specialized molecules, such as intermediates for DNA synthesis using the phosphotriester approach. tandfonline.com Furthermore, it is used to prepare diethyl 1-aryl-1-cyanomethanephosphonates and substituted N-formylaminomethylenediphosphonates. chemicalbook.comchemdad.com

Future expansion should explore:

Asymmetric Catalysis: Developing chiral variants or using DETSP in conjunction with chiral catalysts to achieve enantioselective hydrophosphonylation and other P-C bond-forming reactions.

New Bond Formations: Investigating its reactivity towards a wider range of electrophiles beyond carbonyls and imines, potentially including C-X bonds in cross-coupling reactions. researchgate.net

Tandem Reactions: Designing one-pot reaction sequences where DETSP initiates a transformation that is followed by subsequent in-situ reactions, leveraging the reactivity of the intermediate silyl phosphonate (B1237965) species.

By pushing the boundaries of its known reactivity, chemists can unlock new pathways to complex and biologically important organophosphorus compounds. researchgate.net

Advanced Material Design Leveraging Diethyl Trimethylsilyl Phosphite Functionality

The functional properties of DETSP make it a promising building block for the design of advanced materials with tailored characteristics. acs.org Its role extends beyond being a simple synthetic reagent to becoming an integral component that imparts specific functionality to the final material.

In materials science, DETSP has demonstrated utility in two key areas:

Polymer Chemistry: In the iron-catalyzed polymerization of isoprene (B109036), DETSP acts as an electron-donating ligand. By modulating the phosphite-to-iron molar ratio, it is possible to control the stereoselectivity of the polymerization, enhancing the content of desired cis-1,4-polyisoprene. It achieves this by stabilizing the active metal center and suppressing side reactions.

Energy Storage: As an electrolyte additive in lithium-ion batteries, DETSP and its analogues are used to form protective films on electrode surfaces. acs.org These additives can scavenge detrimental species like HF and are thought to oxidatively decompose on the cathode surface at high potentials to form a stable cathode electrolyte interphase (CEI). researchgate.netacs.org This CEI layer can suppress continuous electrolyte decomposition and transition metal dissolution, leading to improved capacity retention and cycling stability. researchgate.netacs.org

Future research in this area will likely focus on the rational design of materials where the phosphite functionality is a core component, rather than just an additive. This could involve incorporating DETSP-like moieties into polymer backbones or onto surfaces to create materials with inherent properties such as flame retardancy, metal-ion chelation, or enhanced interfacial compatibility in composites.

Table 2: Applications of this compound in Advanced Materials

| Application Area | Function of DETSP | Observed Improvement / Outcome | Reference |

| Polymer Synthesis | Electron-donating ligand in iron-catalyzed isoprene polymerization | Enhanced cis-1,4-polyisoprene content (from 72% to 89%) | |

| Lithium-Ion Batteries | Electrolyte additive, CEI former, HF scavenger | Increased cycling stability and capacity retention; reduced cell impedance | researchgate.netacs.org |

Integration of Multi-Scale Computational and Experimental Methodologies

To accelerate progress in the aforementioned areas, the integration of multi-scale computational modeling with experimental validation is essential. nih.govdtic.mil This synergistic approach can provide deep mechanistic insights that are often difficult to obtain through experiments alone. rsc.orgsemanticscholar.org

Computational methods, such as Density Functional Theory (DFT), can be used to:

Model Reaction Mechanisms: Investigate the transition states and energy profiles of synthetic reactions, helping to optimize conditions and predict the viability of new transformations. rsc.orgresearchgate.net

Predict Reactivity and Stability: Calculate electronic properties and bond dissociation energies to understand the stability of DETSP and its intermediates in different chemical environments, such as during parasitic reactions in a battery. semanticscholar.orgresearchgate.net

Simulate Material Properties: Model the interaction of DETSP with electrode surfaces or polymer chains to guide the design of new materials with desired functionalities. dtic.mil

For example, combined experimental and computational studies have been used to investigate the kinetics and mechanisms of radical desulfurization reactions involving trivalent phosphorus reagents, providing a deeper understanding of their reactivity. semanticscholar.orgresearchgate.net Similarly, DFT investigations have been crucial in revealing why certain phosphonates cannot be synthesized via standard Michaelis-Arbuzov reactions, guiding researchers toward successful alternative three-step synthetic paths. rsc.org

The future lies in creating a feedback loop where computational predictions guide experimental design, and experimental results are used to refine and validate computational models. nih.gov This integrated strategy will be pivotal in overcoming the challenges of stability, designing greener syntheses, and discovering novel applications and materials based on this compound.

Q & A

Q. What are the standard synthetic routes for diethyl trimethylsilyl phosphite, and how can reaction efficiency be optimized?

this compound is commonly synthesized via direct esterification of phosphorus trichloride with anhydrous ethanol in a solvent-free system. A continuous synthesis method using specialized glass apparatus has been reported to improve yield (83–89%) by controlling temperature (40–60°C) and molar ratios (phosphorus trichloride:ethanol ≈ 1:2.2) . Optimization involves rigorous exclusion of moisture and real-time monitoring via <sup>31</sup>P NMR to track phosphite intermediate formation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

The compound is classified as a flammable liquid (UN 1993) with a flash point of 61.6°C . Storage requires inert atmospheres (argon/nitrogen) and temperatures below 25°C to prevent hydrolysis. Personal protective equipment (PPE) must include flame-resistant lab coats, nitrile gloves, and safety goggles. Ventilated fume hoods are mandatory during synthesis or transfer due to its volatility (vapor pressure: 4.565 mmHg at 25°C) .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- <sup>31</sup>P NMR : To confirm phosphite structure (δ ~125–135 ppm) and detect hydrolysis byproducts (e.g., phosphates, δ ~0–5 ppm) .

- GC-MS : For purity assessment (retention time: ~8–10 min on SE-30 columns) .

- FT-IR : Peaks at 1020–1050 cm<sup>−1</sup> (P-O-C) and 1250–1280 cm<sup>−1</sup> (Si-CH3) .

Advanced Research Questions

Q. How does this compound act as a ligand in transition-metal-catalyzed polymerizations?

In iron-catalyzed isoprene polymerization, the phosphite serves as an electron donor, modulating catalyst stereoselectivity. Studies show that increasing the phosphite:Fe molar ratio from 1:1 to 3:1 enhances cis-1,4-polyisoprene content (from 72% to 89%) by stabilizing the active metal center and suppressing β-hydride elimination . Kinetic studies recommend maintaining reaction temperatures below 60°C to avoid ligand dissociation .

Q. What mechanistic role does this compound play in asymmetric hydrophosphonylation?

Chiral phosphonium-phosphite ion pairs, generated in situ from this compound and organic bases, act as nucleophilic catalysts. For example, in aldehyde hydrophosphonylation, the phosphite tautomerizes to a reactive P-nucleophile, enabling enantioselective P–C bond formation (up to 94% ee). Low-temperature NMR (<−40°C) and DFT calculations are critical for identifying transient intermediates .

Q. How can researchers reconcile contradictory data on the compound’s reactivity in electrolyte formulations?

Discrepancies arise from its dual role as both a HF scavenger and CEI/SEI modifier in lithium-ion batteries. While tris(trimethylsilyl) phosphite (structurally analogous) reduces electrolyte decomposition by sequestering HF (via Si–F bond formation), excessive phosphite (>2 wt%) can destabilize LiPF6, leading to gas evolution. Electrochemical impedance spectroscopy (EIS) and XPS depth profiling are recommended to optimize additive concentrations .

Q. What strategies mitigate hydrolysis during its application in phosphorylation reactions?

Hydrolysis is minimized by:

- Using silylated precursors (e.g., trimethylsilyl chloride) to transiently protect phosphite intermediates .

- Employing anhydrous solvents (e.g., toluene, THF) with molecular sieves (3Å) .

- Monitoring reaction progress via <sup>1</sup>H NMR to detect hydrolyzed byproducts (e.g., diethyl phosphate) .

Methodological Considerations for Data Interpretation

- Thermogravimetric Analysis (TGA) : Use heating rates ≤5°C/min to assess thermal stability (decomposition onset: ~180°C) .

- Controlled Atmosphere Techniques : Glovebox (<1 ppm O2/H2O) for air-sensitive reactions .

- Computational Modeling : Molecular dynamics simulations (e.g., MOE software) to predict ligand-metal binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.